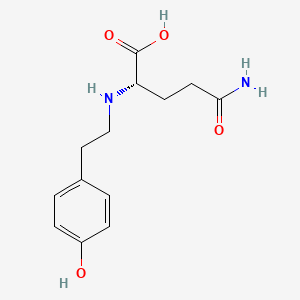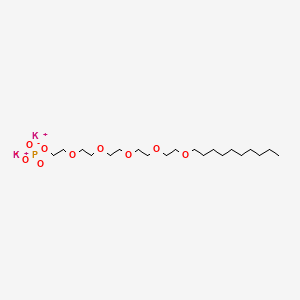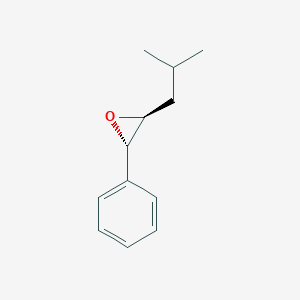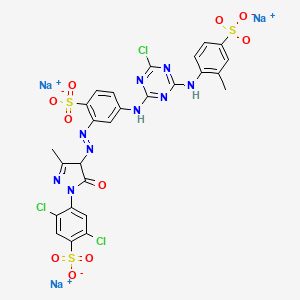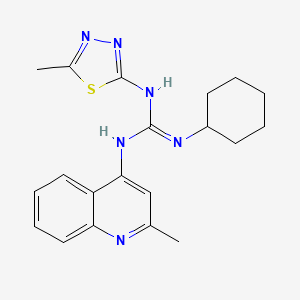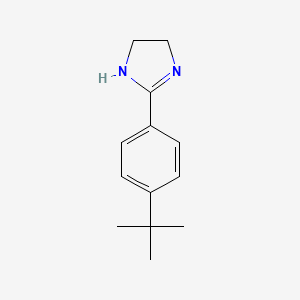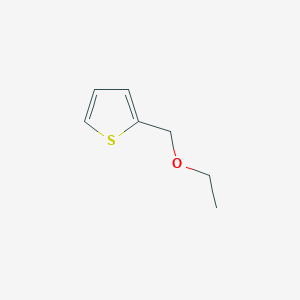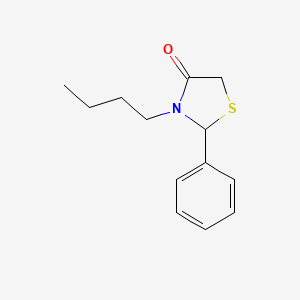![molecular formula C41H68N4O2 B14472526 N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea] CAS No. 71216-00-7](/img/structure/B14472526.png)
N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]: is a synthetic organic compound characterized by its unique structure, which includes two urea groups connected by a methylene bridge and phenylene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] typically involves the reaction of methylenedi-4,1-phenylene diisocyanate with tridecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The general reaction scheme is as follows:
Methylenedi-4,1-phenylene diisocyanate+Tridecylamine→N,N”-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane and toluene.
Análisis De Reacciones Químicas
Types of Reactions: N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and other materials with specific properties.
Biology: The compound has potential applications in biological research, particularly in the study of protein-ligand interactions. Its urea groups can mimic the hydrogen bonding interactions found in biological systems.
Medicine: In medicine, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] may be explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance materials, such as coatings and adhesives. Its stability and reactivity make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism of action of N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] involves its ability to form hydrogen bonds through its urea groups. These interactions can influence the compound’s behavior in different environments, such as binding to specific molecular targets or forming stable complexes with other molecules. The methylene and phenylene groups provide structural rigidity, enhancing the compound’s stability and reactivity.
Comparación Con Compuestos Similares
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-octadecylurea]
- N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-benzylurea]
Comparison: Compared to its similar compounds, N,N’‘-(Methylenedi-4,1-phenylene)bis[N’-tridecylurea] is unique due to its longer alkyl chains (tridecyl groups). This structural difference can influence its solubility, melting point, and overall reactivity. The longer alkyl chains may also enhance its hydrophobic properties, making it more suitable for applications requiring water-resistant materials.
Propiedades
Número CAS |
71216-00-7 |
|---|---|
Fórmula molecular |
C41H68N4O2 |
Peso molecular |
649.0 g/mol |
Nombre IUPAC |
1-tridecyl-3-[4-[[4-(tridecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C41H68N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-33-42-40(46)44-38-29-25-36(26-30-38)35-37-27-31-39(32-28-37)45-41(47)43-34-24-22-20-18-16-14-12-10-8-6-4-2/h25-32H,3-24,33-35H2,1-2H3,(H2,42,44,46)(H2,43,45,47) |
Clave InChI |
RIVGBEPCRRPCFS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


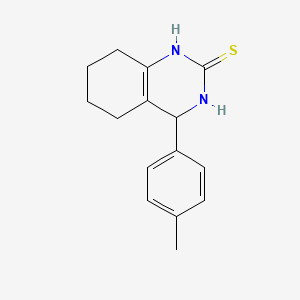

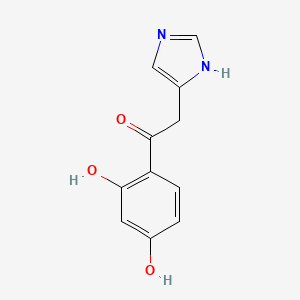

![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
